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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzoic acid

Cat. No.: B1584855 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Chloro-2-fluorobenzoic acid, a compound of interest for researchers, scientists, and

professionals in the field of drug development. The following sections detail the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-Chloro-2-
fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.9 d Not specified Aromatic Proton

~7.5 d Not specified Aromatic Proton

~7.3 t Not specified Aromatic Proton

~13.0 br s Not applicable
Carboxylic Acid

Proton
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Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

instrument used. The data presented is a general representation based on available

information.

¹³C NMR Data (Solvent: DMSO-d6)[1]

Chemical Shift (δ) ppm Assignment

~165 C=O (Carboxylic Acid)

~161 (d) C-F

~135 (d) Aromatic CH

~132 Aromatic C-Cl

~125 (d) Aromatic CH

~120 (d) Aromatic C-COOH

~118 (d) Aromatic CH

Note: The chemical shifts are approximate and based on typical values for similar structures.

The "(d)" indicates a doublet splitting pattern due to coupling with the adjacent fluorine atom.

Infrared (IR) Spectroscopy
The infrared spectrum of 4-Chloro-2-fluorobenzoic acid was obtained using the KBr wafer

technique.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.researchgate.net/figure/The-IR-spectra-of-benzoic-acid-in-the-CCl-4-solution-The-w-OH-bands-of-C-6-H-5-COOH-and_fig1_11550007
https://www.benchchem.com/product/b1584855?utm_src=pdf-body
https://files.core.ac.uk/download/pdf/39208684.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1475 Medium-Strong C=C stretch (Aromatic Ring)

~1250 Strong C-O stretch (Carboxylic Acid)

~1100 Strong C-F stretch

~850 Strong C-Cl stretch

Mass Spectrometry (MS)
The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[3]

m/z Relative Intensity Assignment

174/176 High [M]⁺ (Molecular Ion)

157/159 High [M-OH]⁺

129/131 Medium [M-COOH]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic

intensity ratio of approximately 3:1.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 4-Chloro-2-fluorobenzoic acid was accurately weighed and

dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

The solution was transferred to a 5 mm NMR tube.
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¹H and ¹³C NMR Acquisition:

The NMR spectra were acquired on a standard NMR spectrometer (e.g., Varian CFT-20 or

Bruker).[3]

For ¹H NMR, the spectral width was set to encompass the aromatic and carboxylic acid

proton regions.

For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum.

The data was processed using appropriate software to perform Fourier transformation,

phase correction, and baseline correction. Chemical shifts were referenced to the residual

solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Wafer Technique):

A small amount (1-2 mg) of 4-Chloro-2-fluorobenzoic acid was finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle.

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

FT-IR Spectrum Acquisition:

A background spectrum of the empty sample compartment was recorded.

The KBr pellet containing the sample was placed in the sample holder of an FT-IR

spectrometer.

The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum was obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
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Sample Introduction and Ionization:

The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to

ensure separation from any impurities.

Electron Ionization (EI) was used as the ionization method.

Mass Analysis:

The ionized fragments were separated based on their mass-to-charge ratio (m/z) using a

quadrupole mass analyzer.

The detector recorded the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Chloro-2-fluorobenzoic acid.
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General Spectroscopic Analysis Workflow
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General Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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